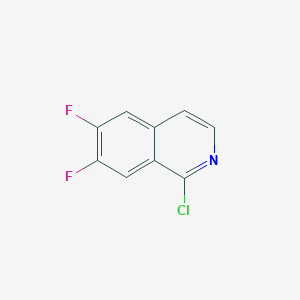
1-Chloro-6,7-difluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6,7-difluoroisoquinoline is a chemical compound with the CAS Number: 1602501-66-5 . It has a molecular weight of 199.59 . It is a powder at room temperature .
Synthesis Analysis
Fluorinated isoquinolines, such as 1-Chloro-6,7-difluoroisoquinoline, have been synthesized using a variety of methods. These methods include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 1-Chloro-6,7-difluoroisoquinoline includes a chloro group and two fluoro groups attached to an isoquinoline ring .Chemical Reactions Analysis
The chemistry of fluorinated quinolines, like 1-Chloro-6,7-difluoroisoquinoline, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
1-Chloro-6,7-difluoroisoquinoline is a powder at room temperature . It has a molecular weight of 199.59 .Scientific Research Applications
Chemosensor for Metal Ions
1-Chloro-6,7-difluoroisoquinoline-related compounds, such as 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrate potential as chemosensors. They selectively respond to specific metal ions, such as Cd²⁺, showing a significant increase in fluorescence. This quality makes them useful for measuring concentrations of these metal ions in various applications like waste effluent streams and food products (Prodi et al., 2001).
DNA-Binding Agents
Derivatives of 1-Chloro-6,7-difluoroisoquinoline, such as N-alkylanilinoquinazoline derivatives, have been evaluated for their ability to bind to DNA. These compounds, particularly those with specific modifications, demonstrate significant DNA interaction through processes like intercalative binding. This makes them potential candidates for therapeutic applications, especially in cancer treatment (Garofalo et al., 2010).
Groove Binding with DNA
Another study investigated the binding modes of similar compounds with DNA. The study focused on a compound (NPOS) structurally related to 1-Chloro-6,7-difluoroisoquinoline, revealing its potential as an anticancer and neuroprotective drug. The groove binding network formed between NPOS and DNA was established, highlighting the compound's biocompatibility and potential therapeutic applications (Mati et al., 2013).
Antibacterial Properties
Compounds related to 1-Chloro-6,7-difluoroisoquinoline have been synthesized and evaluated for their antibacterial properties. These studies indicate that certain derivatives, especially those with specific structural modifications, exhibit significant antibacterial activities against various bacterial strains (Koga et al., 1980).
Cytotoxicity Studies
Research on similar quinoline derivatives includes investigations into their cytotoxicity against various cancer cell lines. These studies provide insights into the potential use of these compounds in cancer treatment. Structural studies complement these findings by offering a deeper understanding of the compounds' interactions at the molecular level (Mansour et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-chloro-6,7-difluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-9-6-4-8(12)7(11)3-5(6)1-2-13-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHICZXCSZNKBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6,7-difluoroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

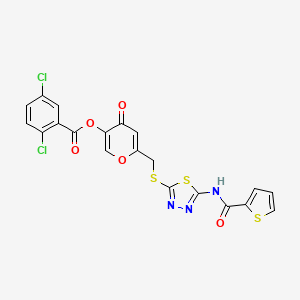
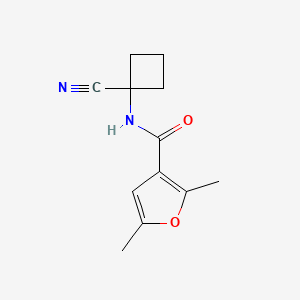
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2437688.png)
![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)
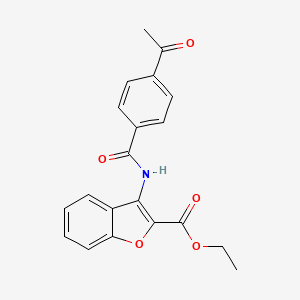
![2-Chloro-N-(2-hydroxy-2-methylpropyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B2437695.png)
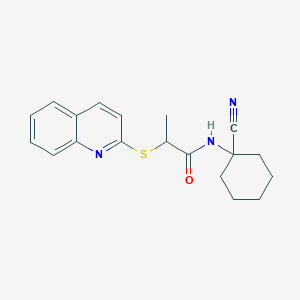
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2437698.png)
![4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide](/img/structure/B2437700.png)
![(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2437702.png)
![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)